molecular formula C19H21BrN2O3S B216191 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

货号 B216191
分子量: 437.4 g/mol
InChI 键: MPFYQTNOKAPAGL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide, also known as BMS-582949, is a selective and potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that is expressed on the surface of hematopoietic stem cells and is involved in the regulation of cell proliferation, differentiation, and survival. The overexpression or mutation of FLT3 has been associated with the development of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

作用机制

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide works by binding to the ATP-binding site of the FLT3 receptor and inhibiting its activity. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. Inhibition of FLT3 signaling can induce apoptosis in FLT3-mutated cells and inhibit the growth and proliferation of leukemia cells.
Biochemical and Physiological Effects
3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been shown to have potent antileukemic activity in vitro and in vivo. In preclinical studies, 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been shown to induce apoptosis in FLT3-mutated cell lines and inhibit the growth and proliferation of leukemia cells. Clinical trials have also shown that 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide can induce remission in some patients with FLT3-mutated AML. However, the drug has also been associated with several adverse effects, including myelosuppression, gastrointestinal toxicity, and cardiovascular toxicity.

实验室实验的优点和局限性

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a potent and selective inhibitor of FLT3 and has been extensively studied for its potential use in the treatment of FLT3-driven hematological malignancies. The drug has been shown to have potent antileukemic activity in vitro and in vivo, and clinical trials have shown that it can induce remission in some patients with AML. However, the drug has also been associated with several adverse effects, and its efficacy in clinical trials has been mixed.
List of

未来方向

1. Combination therapy: 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide may be more effective when used in combination with other drugs that target FLT3 or other signaling pathways involved in leukemia.
2. Biomarker identification: The identification of biomarkers that predict response to 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide may help to improve patient selection and treatment outcomes.
3. Alternative dosing schedules: Alternative dosing schedules may help to reduce the toxicity associated with 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide while maintaining its efficacy.
4. Development of second-generation inhibitors: The development of second-generation FLT3 inhibitors with improved potency and selectivity may help to overcome the limitations of 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide.
5. Identification of resistance mechanisms: The identification of resistance mechanisms to 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide may help to develop strategies to overcome drug resistance and improve treatment outcomes.

合成方法

The synthesis of 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide involves several steps, including the reaction of 4-(4-methylpiperidin-1-yl)aniline with 3-bromobenzoyl chloride to form 3-bromo-N-(4-(4-methylpiperidin-1-yl)phenyl)benzamide. This intermediate is then reacted with sulfonyl chloride to form the final product, 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide.

科学研究应用

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been extensively studied for its potential use in the treatment of FLT3-driven hematological malignancies. Preclinical studies have shown that 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a potent inhibitor of FLT3 and can induce apoptosis in FLT3-mutated cell lines. Clinical trials have also been conducted to evaluate the safety and efficacy of 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide in patients with AML and ALL. Although the results of these trials have been mixed, 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide remains a promising therapeutic option for FLT3-driven hematological malignancies.

属性

产品名称

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

分子式

C19H21BrN2O3S

分子量

437.4 g/mol

IUPAC 名称

3-bromo-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C19H21BrN2O3S/c1-14-9-11-22(12-10-14)26(24,25)18-7-5-17(6-8-18)21-19(23)15-3-2-4-16(20)13-15/h2-8,13-14H,9-12H2,1H3,(H,21,23)

InChI 键

MPFYQTNOKAPAGL-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

规范 SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。